
Di-N-butylammonium tetrafluoroborate
描述
Di-N-butylammonium tetrafluoroborate is a chemical compound used in various synthetic and analytical applications. Its unique properties make it suitable for use in organic synthesis, catalysis, and materials science.
Synthesis Analysis
The synthesis of related compounds, such as tetra-n-butylammonium fluoride, involves base-mediated elimination reactions, demonstrating the reactivity and utility of tetra-n-butylammonium salts in organic synthesis. For instance, bromoalkenes can be converted into alkynes using tetra-n-butylammonium fluoride, highlighting the compound's role as a mild and efficient base for elimination reactions (Okutani & Mori, 2009).
Molecular Structure Analysis
Studies on the molecular structure of similar tetra-n-butylammonium compounds, like tetra-n-butylammonium fluoride-water systems, reveal the interaction of these compounds with water and their structural arrangement. The radial distribution function of a concentrated solution of tetra-n-butylammonium fluoride in water suggests a modified ice-I and gas hydrate structure, indicating the complex structural dynamics of these solutions (Narten & Lindenbaum, 1969).
Chemical Reactions and Properties
Tetra-n-butylammonium salts are utilized in various chemical reactions, including catalysis and organic transformations. For example, tetra-n-butylammonium iodide can catalyze the azidation of aldehyde C-H bonds, offering a safer alternative to traditional methods that require hazardous azide sources (Shinomoto et al., 2015).
Physical Properties Analysis
The study of tetra-n-butylammonium borohydride semiclathrate, a related compound, provides insight into the physical properties of tetra-n-butylammonium salts. This material demonstrates hydrogen storage capabilities and highlights the potential of tetra-n-butylammonium salts in creating hybrid materials for energy storage (Shin et al., 2009).
Chemical Properties Analysis
The chemical properties of tetra-n-butylammonium salts, such as their role in oxidative reactions and cross-coupling reactions, underscore their versatility in organic chemistry. For instance, tetra-n-butylammonium organotrifluoroborates can be oxidized to generate products useful in Suzuki-Miyaura cross-coupling reactions, demonstrating the salts' utility in facilitating bond formation (Molander & Petrillo, 2006).
科研应用
Gas Chromatography Applications :
- Di-N-butylammonium tetrafluoroborate, among other organic molten salts, has been evaluated for use as a stationary phase in gas chromatography. These salts have demonstrated stability as isotropic liquids over a wide temperature range and have been shown to be effective in separating a variety of sample types, including alcohols, halocarbon compounds, and essential oils (Poole et al., 1984).
Chemical Synthesis :
- The compound has been found to be an efficient base for the elimination reaction of bromoalkenes, facilitating the conversion of these compounds into alkynes in high yields (Okutani & Mori, 2009).
Electrochemical Applications :
- In electrochemistry, a polypyrrole film prepared from a methyl benzoate solution containing Di-N-butylammonium tetrafluoroborate demonstrated significant strain and stress when subjected to electrochemical processes in an aqueous solution, highlighting its potential for use in advanced materials (Hara et al., 2003).
Electroluminescence Enhancement :
- The substance has been used to improve the electron injection and electroluminescent properties of certain polymers, significantly enhancing their performance in devices like light-emitting electrochemical cells (Sakuratani et al., 2001).
Hydrogen Storage :
- Research has shown that Di-N-butylammonium tetrafluoroborate can form a hybrid hydrogen storage material, with the ability to store molecular hydrogen, thus presenting a potential avenue for energy storage solutions (Shin et al., 2009).
Safety And Hazards
未来方向
The compound’s unique thermal properties make it a promising material for applications in refrigeration and cold-storage . Its operating temperature range is very adequate for food preservation, which is a great advantage over most barocaloric materials . Future research could focus on enhancing these thermal properties for more efficient cooling systems .
性质
IUPAC Name |
dibutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BF4/c1-3-5-7-9-8-6-4-2;2-1(3,4)5/h9H,3-8H2,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKFGXFAVXKIF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH2+]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890675 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-N-butylammonium tetrafluoroborate | |
CAS RN |
12107-76-5 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12107-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012107765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylammonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



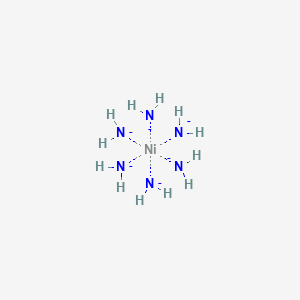
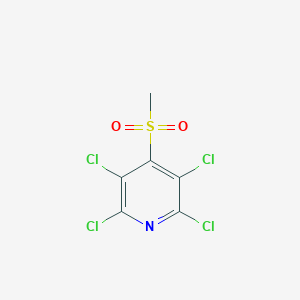


![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

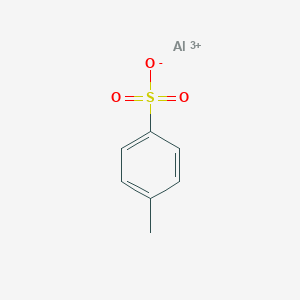
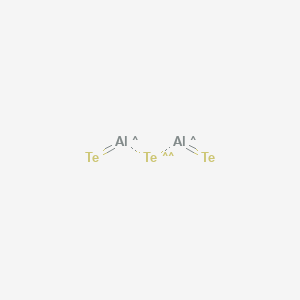
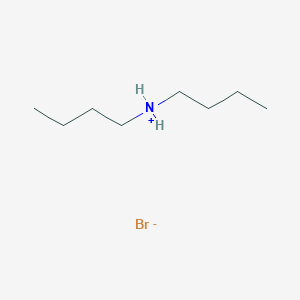
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
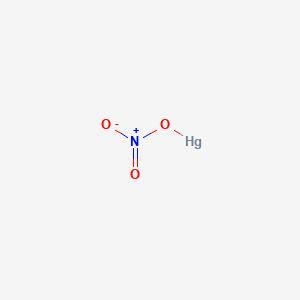
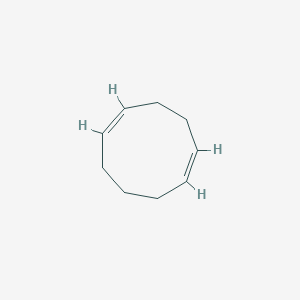
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)